molecular formula C19H14FN3O2 B4516677 6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

Cat. No.: B4516677
M. Wt: 335.3 g/mol
InChI Key: JDMGZYRUEYNFTF-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules like pyrazolo[3,4-b]pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, including:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-25-17-11-12(20)7-8-14(17)16-10-9-15-18(21-16)22-23(19(15)24)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMGZYRUEYNFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 2
Reactant of Route 2
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 3
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 4
Reactant of Route 4
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 5
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
Reactant of Route 6
6-(4-FLUORO-2-METHOXYPHENYL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE

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